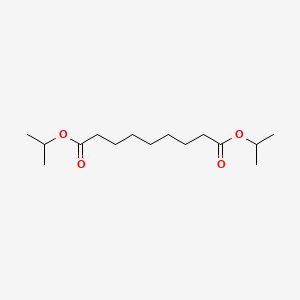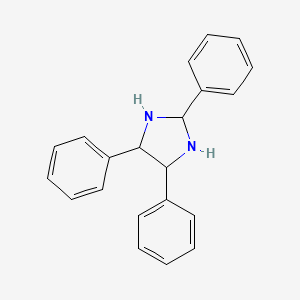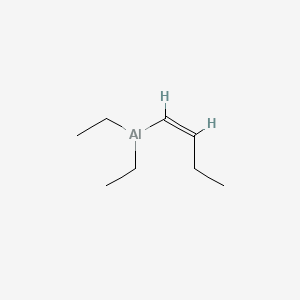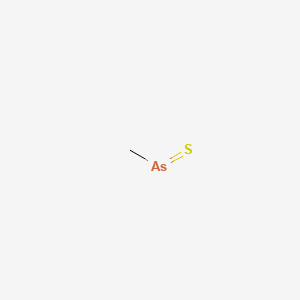
1,4-Dioxoquinoxalin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxoquinoxalin-6-ol is a heterocyclic compound with the molecular formula C8H6N2O3. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a benzene ring fused with a pyrazine ring, with two keto groups at positions 1 and 4, and a hydroxyl group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxoquinoxalin-6-ol can be synthesized through various methods. One common synthetic route involves the condensation of o-phenylenediamine with glyoxal, followed by oxidation. The reaction typically occurs under acidic conditions, using reagents such as hydrochloric acid or sulfuric acid . Another method involves the cyclization of 2-nitroaniline with diethyl oxalate, followed by reduction and oxidation steps .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The industrial methods may also incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxoquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline-1,4-dioxide derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinoxaline derivatives.
Substitution: The hydroxyl group at position 6 can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under light or heat.
Major Products
Oxidation: Quinoxaline-1,4-dioxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or alkylated quinoxaline derivatives.
Scientific Research Applications
1,4-Dioxoquinoxalin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antitumoral, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 1,4-Dioxoquinoxalin-6-ol involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) that cause oxidative damage to bacterial cell walls and DNA . This leads to cell lysis and death, making it effective against various pathogens. Additionally, its antitumoral activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific molecular pathways .
Comparison with Similar Compounds
1,4-Dioxoquinoxalin-6-ol is unique due to its specific substitution pattern and biological activities. Similar compounds include:
Quinoxaline-1,4-dioxide: Known for its antimicrobial and antitumoral properties.
2,3-Dihydroquinoxaline: Exhibits different reactivity due to the absence of keto groups.
6-Hydroxyquinoxaline: Similar structure but lacks the 1,4-dioxo functionality, leading to different chemical behavior.
These compounds share a common quinoxaline core but differ in their functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
7467-92-7 |
|---|---|
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
1,4-dioxidoquinoxaline-1,4-diium-6-ol |
InChI |
InChI=1S/C8H6N2O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,11H |
InChI Key |
XHQGGASSODYMIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=[N+](C=C[N+](=C2C=C1O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(6Z,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl]-2-methylpropanamide](/img/structure/B13780291.png)

![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)


